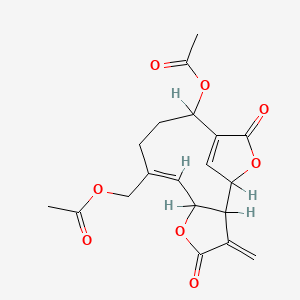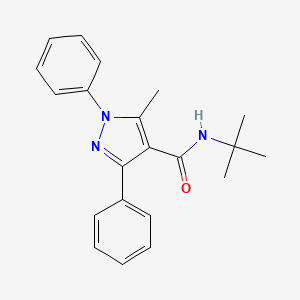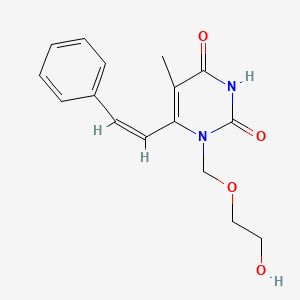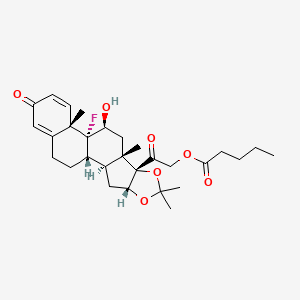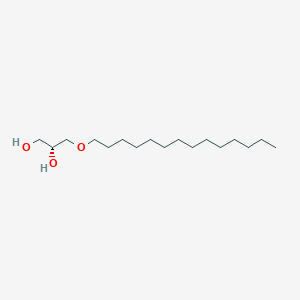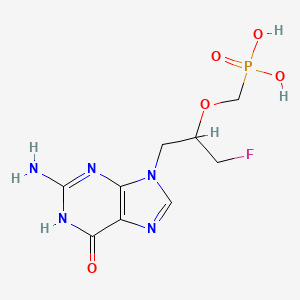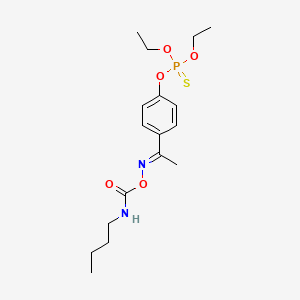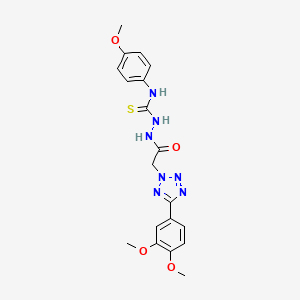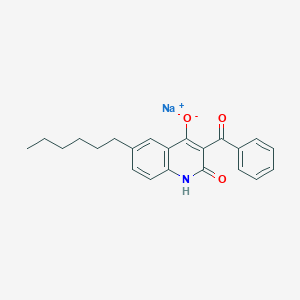
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt is a derivative of the quinolone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt typically involves the reaction of 3-benzoyl-4-hydroxyquinolin-2(1H)-one with n-hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the quinolone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Formation of 3-benzoyl-6-n-hexyl-4-oxo-2-quinolone.
Reduction: Formation of 3-benzyl-6-n-hexyl-4-hydroxy-2-quinolone.
Substitution: Formation of various substituted quinolone derivatives depending on the substituent introduced.
Scientific Research Applications
3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
3-Benzoyl-4-hydroxyquinolin-2(1H)-one: A precursor in the synthesis of 3-Benzoyl-6-n-hexyl-4-hydroxy-2-quinolone sodium salt.
6-n-Hexyl-4-hydroxyquinolin-2(1H)-one: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity. Its n-hexyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .
Properties
CAS No. |
90182-39-1 |
|---|---|
Molecular Formula |
C22H22NNaO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
sodium;3-benzoyl-6-hexyl-2-oxo-1H-quinolin-4-olate |
InChI |
InChI=1S/C22H23NO3.Na/c1-2-3-4-6-9-15-12-13-18-17(14-15)21(25)19(22(26)23-18)20(24)16-10-7-5-8-11-16;/h5,7-8,10-14H,2-4,6,9H2,1H3,(H2,23,25,26);/q;+1/p-1 |
InChI Key |
CQQFPLJEXMCFEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)NC(=O)C(=C2[O-])C(=O)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


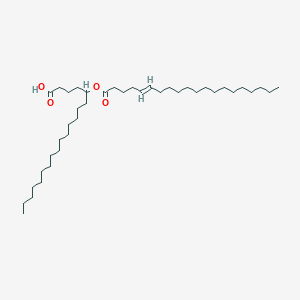
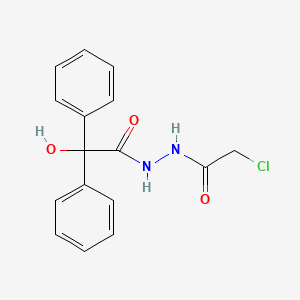
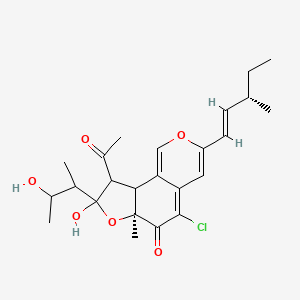
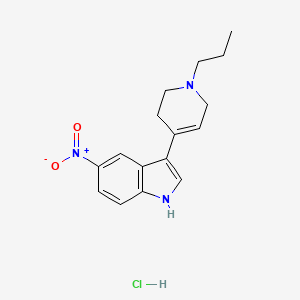
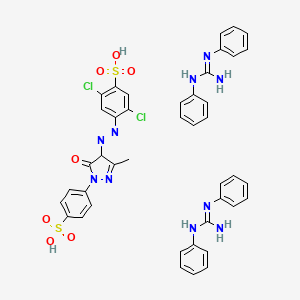
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
